N-(4-amino-6-oxo-2-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,6-dihydropyrimidin-5-yl)-2-fluorobenzamide
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Overview
Description
N-(4-amino-6-oxo-2-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,6-dihydropyrimidin-5-yl)-2-fluorobenzamide is a complex organic compound that features a pyrimidine ring, a thiazole ring, and a fluorobenzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-amino-6-oxo-2-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,6-dihydropyrimidin-5-yl)-2-fluorobenzamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrimidine Ring: Starting from a suitable precursor, the pyrimidine ring can be synthesized through cyclization reactions.
Thiazole Ring Introduction: The thiazole ring can be introduced via a condensation reaction with a thioamide.
Fluorobenzamide Attachment: The final step involves coupling the fluorobenzamide group to the pyrimidine-thiazole intermediate using amide bond formation techniques.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the amino group.
Reduction: Reduction reactions could target the carbonyl groups present in the structure.
Substitution: The fluorobenzamide group suggests potential for nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles such as amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules or as a reagent in organic synthesis.
Biology
In biological research, it might be investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine
Pharmaceutical applications could include its use as a lead compound for drug development, particularly if it exhibits biological activity such as antimicrobial or anticancer properties.
Industry
In industry, the compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. For example, if it is used as a drug, it might interact with specific molecular targets such as enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- N-(4-amino-6-oxo-2-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,6-dihydropyrimidin-5-yl)-2-chlorobenzamide
- N-(4-amino-6-oxo-2-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,6-dihydropyrimidin-5-yl)-2-methylbenzamide
Uniqueness
The uniqueness of N-(4-amino-6-oxo-2-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,6-dihydropyrimidin-5-yl)-2-fluorobenzamide lies in its specific substitution pattern, which could confer unique chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
N-[4-amino-6-oxo-2-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1H-pyrimidin-5-yl]-2-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN6O3S2/c17-9-4-2-1-3-8(9)13(25)21-11-12(18)22-16(23-14(11)26)28-7-10(24)20-15-19-5-6-27-15/h1-6H,7H2,(H,21,25)(H,19,20,24)(H3,18,22,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPSAGPPDRNTJHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=C(N=C(NC2=O)SCC(=O)NC3=NC=CS3)N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN6O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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